SIRT1/SIRT2 Dual Inhibition Potency and Superior Therapeutic Window Versus Hyperforin
In the definitive head-to-head study by Gey et al. (2007), guttiferone G, the synthetic aristoforin, and the St. John's wort-derived hyperforin were tested in parallel against recombinant human SIRT1 and SIRT2 using a radioactivity-based deacetylation assay [1]. Guttiferone G inhibited SIRT1 with an IC₅₀ of 9 μM and SIRT2 with an IC₅₀ of 22 μM, compared to hyperforin's IC₅₀ values of 15 μM (SIRT1) and 28 μM (SIRT2), representing 1.7-fold and 1.3-fold greater potency respectively [1][2]. Critically, the authors explicitly state that guttiferone G and aristoforin are 'weniger toxisch sowie stärkere Inhibitoren der Zellproliferation' (less toxic and stronger inhibitors of cell proliferation) than hyperforin, establishing a superior in vitro therapeutic index [1].
| Evidence Dimension | SIRT1 and SIRT2 inhibition potency (IC₅₀) and relative cellular toxicity/antiproliferative activity |
|---|---|
| Target Compound Data | SIRT1 IC₅₀ = 9 μM; SIRT2 IC₅₀ = 22 μM; lower toxicity and stronger antiproliferative activity vs. hyperforin (qualitative, author-stated) |
| Comparator Or Baseline | Hyperforin: SIRT1 IC₅₀ = 15 μM; SIRT2 IC₅₀ = 28 μM; higher toxicity and weaker antiproliferative activity. Aristoforin: SIRT1 IC₅₀ = 7 μM; SIRT2 IC₅₀ = 21 μM. |
| Quantified Difference | Guttiferone G is 1.7× more potent at SIRT1 and 1.3× more potent at SIRT2 vs. hyperforin. Guttiferone G and aristoforin are qualitatively less toxic and stronger antiproliferative agents than hyperforin. |
| Conditions | Recombinant human SIRT1 and SIRT2; radioactivity-based deacetylation assay; HUVEC and LEC cell proliferation assays. All three compounds tested in the same study (Gey et al., Angew Chem Int Ed, 2007). |
Why This Matters
For sirtuin-targeted research programs, guttiferone G provides a superior potency-toxicity ratio compared to the widely available hyperforin, reducing confounding cytotoxicity in cell-based assays while maintaining effective SIRT1/SIRT2 engagement.
- [1] Gey C, Kyrylenko S, Hennig L, Nguyen LHD, Büttner A, Pham HD, Giannis A. Phloroglucinol derivatives guttiferone G, aristoforin, and hyperforin: inhibitors of human sirtuins SIRT1 and SIRT2. Angew Chem Int Ed. 2007;46(27):5219-5222. doi:10.1002/anie.200605207 View Source
- [2] Wu QJ, Zhang TN, Chen HH, et al. The sirtuin family in health and disease. Signal Transduct Target Ther. 2022;7:402. doi:10.1038/s41392-022-01257-8 (Review citing aristoforin SIRT1 IC₅₀ = 7 μM and SIRT2 IC₅₀ = 21 μM from Gey et al. 2007) View Source
